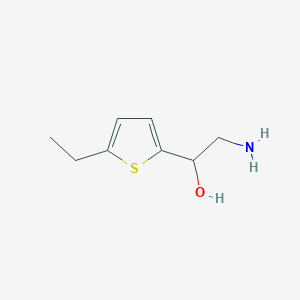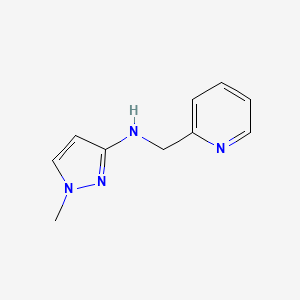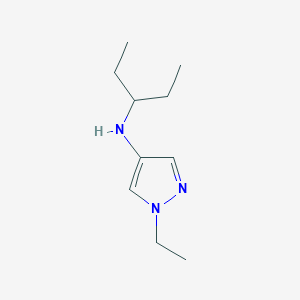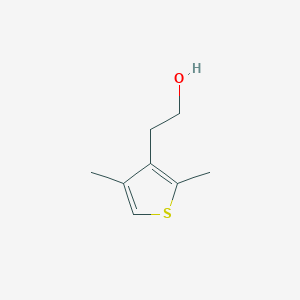amine](/img/structure/B13307596.png)
[(4-Bromophenyl)(4-chlorophenyl)methyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)(4-chlorophenyl)methylamine is an organic compound that features both bromine and chlorine atoms attached to a phenyl ring, along with a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(4-chlorophenyl)methylamine typically involves the reaction of 4-bromobenzyl chloride with 4-chlorobenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of (4-Bromophenyl)(4-chlorophenyl)methylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)(4-chlorophenyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Hydroxylated or alkoxylated products
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)(4-chlorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)(4-chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromophenethylamine
- 4-Chlorophenethylamine
- N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
(4-Bromophenyl)(4-chlorophenyl)methylamine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This dual substitution pattern can lead to distinct chemical and biological properties compared to similar compounds .
Eigenschaften
Molekularformel |
C14H13BrClN |
|---|---|
Molekulargewicht |
310.61 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-1-(4-chlorophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C14H13BrClN/c1-17-14(10-2-6-12(15)7-3-10)11-4-8-13(16)9-5-11/h2-9,14,17H,1H3 |
InChI-Schlüssel |
UZFSWTZILMXUJB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,5-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13307529.png)



![2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B13307558.png)

![7-Methyl-6-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13307564.png)
![2-Methyl-1-[(3-methylbutan-2-yl)amino]propan-2-ol](/img/structure/B13307565.png)



![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13307581.png)

![1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13307588.png)
